2-Amino-6-(trifluoromethyl)pyridine-3-methanol
Overview
Description
2-Amino-6-(trifluoromethyl)pyridine-3-methanol is an organic compound with the molecular formula C6H5F3N2O It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with the respiratory system .
Mode of Action
It’s known that the compound is used as a substrate in the synthesis of the corresponding 7-aza-indole .
Pharmacokinetics
The compound is known to be sparingly soluble in methanol , which may influence its bioavailability.
Biochemical Analysis
Biochemical Properties
2-Amino-6-(trifluoromethyl)pyridine-3-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a substrate in the synthesis of 7-aza-indole . It also interacts with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of enzymes and proteins.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the respiratory system , indicating its potential impact on cellular respiration and energy production. Additionally, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound binds to the active sites of enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions are facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can cause significant changes in cellular processes and may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells are influenced by these transport mechanisms, which determine the compound’s availability for biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, influencing cellular processes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2,6-dichloropyridine.
Substitution Reaction: The dichloropyridine undergoes a nucleophilic substitution reaction with ammonia to introduce the amino group at the 2-position.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(trifluoromethyl)pyridine-3-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Formation of 2-Amino-6-(trifluoromethyl)pyridine-3-aldehyde or 2-Amino-6-(trifluoromethyl)pyridine-3-ketone.
Reduction: Formation of 2-Amino-6-(trifluoromethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-6-(trifluoromethyl)pyridine-3-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(trifluoromethyl)pyridine
- 2-Amino-3-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
Comparison
Compared to its analogs, 2-Amino-6-(trifluoromethyl)pyridine-3-methanol is unique due to the presence of the hydroxyl group at the 3-position. This functional group can significantly alter the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
[2-amino-6-(trifluoromethyl)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-2,13H,3H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQSKFWEGPKVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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